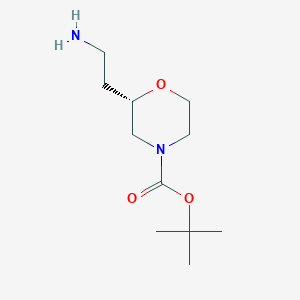
tert-Butyl (S)-2-(2-aminoethyl)morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-2-(2-aminoethyl)morpholine-4-carboxylate is a chemical compound that features a tert-butyl group, an aminoethyl group, and a morpholine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(2-aminoethyl)morpholine-4-carboxylate typically involves the reaction of tert-butyl chloroformate with (S)-2-(2-aminoethyl)morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (S)-2-(2-aminoethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
tert-Butyl (S)-2-(2-aminoethyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of tert-Butyl (S)-2-(2-aminoethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the morpholine ring can participate in various chemical reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (S)-2-(2-aminoethyl)piperidine-4-carboxylate
- tert-Butyl (S)-2-(2-aminoethyl)pyrrolidine-4-carboxylate
Uniqueness
tert-Butyl (S)-2-(2-aminoethyl)morpholine-4-carboxylate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. The morpholine ring can enhance the compound’s solubility and reactivity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C11H22N2O3 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-(2-aminoethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-7-15-9(8-13)4-5-12/h9H,4-8,12H2,1-3H3/t9-/m0/s1 |
Clé InChI |
MKXWMSTYBUMLOC-VIFPVBQESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCO[C@H](C1)CCN |
SMILES canonique |
CC(C)(C)OC(=O)N1CCOC(C1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B12934356.png)
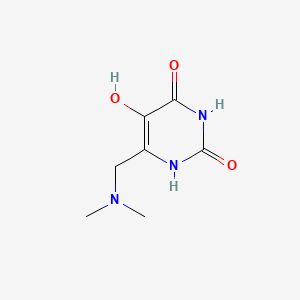
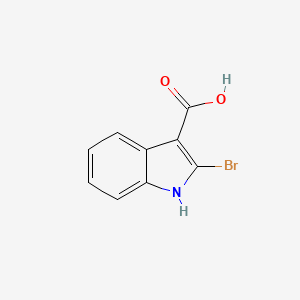

![6-Chloro-2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-9H-purine](/img/structure/B12934392.png)
![4,5-Difluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B12934402.png)
![rel-(1R,8S,9s,E)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid](/img/structure/B12934403.png)
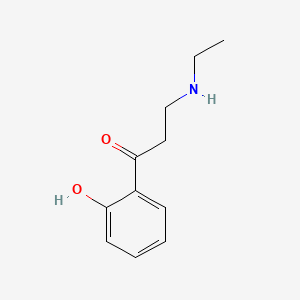
![3-Nitro-2-[(4-nitrophenyl)sulfanyl]imidazo[1,2-a]pyridine](/img/structure/B12934411.png)

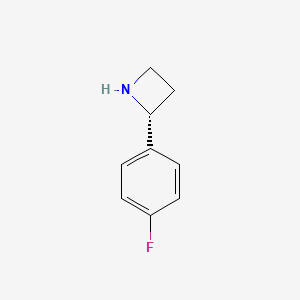

![4-[2-Fluoro-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B12934437.png)
